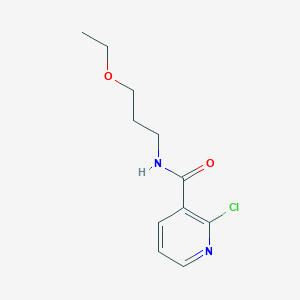

2-Chloro-N-(3-ethoxypropyl)nicotinamide

説明

2-Chloro-N-(3-ethoxypropyl)nicotinamide is a chemical compound with the molecular formula C11H15ClN2O2 and a molecular weight of 242.70 g/mol . It is a product offered by several chemical companies, including Iodo Chemical .

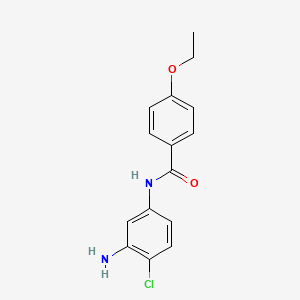

Molecular Structure Analysis

The molecular structure of 2-Chloro-N-(3-ethoxypropyl)nicotinamide has been analyzed using various computational methods . The electronic properties of the synthesized compounds were examined using HOMO/LUMO contour plot and MEP maps .科学的研究の応用

Pharmacological Effects and Safety Profile

Nicotinamide, a compound related to 2-Chloro-N-(3-ethoxypropyl)nicotinamide, has been explored for various therapeutic applications due to its wide therapeutic index. Research indicates that high doses of nicotinamide can cause reversible hepatotoxicity in animals and humans, although minor liver enzyme abnormalities are relatively infrequent. There's no evidence of teratogenicity or oncogenicity in humans from nicotinamide use. Additionally, studies have not found significant effects on children's growth, despite some evidence of growth inhibition in animal models. The effects of nicotinamide on glucose kinetics and insulin sensitivity are inconsistent, with some reports of minor insulin resistance at therapeutic doses. Overall, nicotinamide is well-tolerated, particularly in recent studies utilizing purer preparations of the vitamin (Knip et al., 2000).

Neuroprotective Effects

Nicotinamide has shown potential neuroprotective effects in various studies. It is a precursor to NAD+, a key coenzyme in cellular energy production, and has been investigated in cellular, animal, and human studies for its potential to preserve and enhance neurocognitive function. Conditions such as age-related cognitive decline, Alzheimer's disease, Parkinson's disease, and brain injuries have been areas of focus. Data suggests that nicotinamide may be beneficial in these contexts, although further interventional studies in humans are warranted (Rennie et al., 2015).

Effects on Mitochondrial Function and Oxidative Stress

In the context of Parkinson's disease, high doses of nicotinamide have been found to prevent oxidative mitochondrial dysfunction in cellular models and improve motor deficit in a Drosophila model. This suggests that nicotinamide may decrease oxidative stress and improve mitochondrial and motor functions, potentially offering a strategy for preventing and ameliorating conditions like Parkinson's disease (Jia et al., 2008).

Impact on Microcirculatory Function

Nicotinamide has been evaluated for its effects on the microcirculatory function within tumors, showing a reduction in acute hypoxia. This could have important implications for therapies like radiation, where enhancing the oxygenation of tumor tissues can improve treatment outcomes. The findings suggest that compounds like nicotinamide that modify microregional oxygen delivery in tumors could be valuable in cancer therapy (Chaplin et al., 1990).

Radiosensitization in Tumors and Normal Tissues

The role of nicotinamide as a radiosensitizer has been explored, highlighting the importance of drug dose and timing. Studies indicate that clinically achievable doses of nicotinamide can enhance tumor radiation damage while having minimal effects on normal tissues, provided radiation is administered when plasma drug concentrations are at their peak. This suggests a potential therapeutic window for using nicotinamide in conjunction with radiation therapy for cancer treatment (Horsman et al., 1997).

Retinoprotective Effects

Exploration into the retinoprotective effects of nicotinamide derivatives, such as 2-ethyl-3-hydroxy-6-methylpyridine nicotinate, has shown potential in preventing ischemic injuries in the retina. This highlights the broader scope of nicotinamide and its derivatives in protecting against various forms of tissue damage and the potential for therapeutic applications beyond their traditional use (Peresypkina et al., 2020).

作用機序

Target of Action

2-Chloro-N-(3-ethoxypropyl)nicotinamide is a derivative of nicotinamide . Nicotinamide, also known as vitamin B3, is a component of nicotinamide adenine dinucleotide (NAD). It has been investigated for a variety of biological applications . The primary targets of 2-Chloro-N-(3-ethoxypropyl)nicotinamide are likely to be similar to those of nicotinamide.

Mode of Action

Nicotinamide is known to play a crucial role in the differentiation and formation of fully integral keratinised corneocytes that enhance the skin barrier function .

Biochemical Pathways

The biochemical pathways affected by 2-Chloro-N-(3-ethoxypropyl)nicotinamide are likely to be similar to those affected by nicotinamide. Nicotinamide is a component of NAD, a coenzyme involved in redox reactions, and plays a crucial role in various metabolic pathways .

Result of Action

Nicotinamide has been shown to possess antimicrobial effects in vivo against escherichia coli and staphylococcus aureus . It is possible that 2-Chloro-N-(3-ethoxypropyl)nicotinamide may have similar effects.

特性

IUPAC Name |

2-chloro-N-(3-ethoxypropyl)pyridine-3-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15ClN2O2/c1-2-16-8-4-7-14-11(15)9-5-3-6-13-10(9)12/h3,5-6H,2,4,7-8H2,1H3,(H,14,15) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YXCZDFIUPQTTFS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOCCCNC(=O)C1=C(N=CC=C1)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15ClN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.70 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Chloro-N-(3-ethoxypropyl)nicotinamide | |

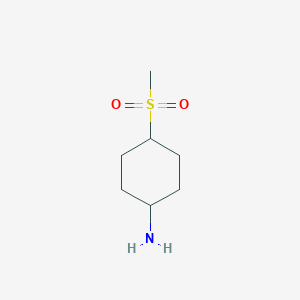

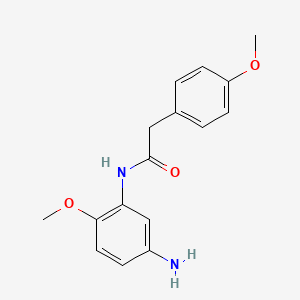

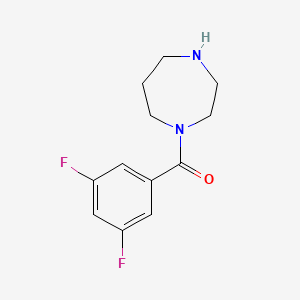

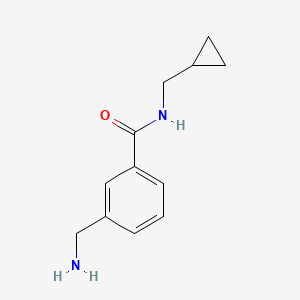

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-{[4-(Trifluoromethoxy)phenyl]methyl}-1,4-diazepane](/img/structure/B3072271.png)

![3-([Methyl(propan-2-yl)amino]methyl)aniline](/img/structure/B3072281.png)

![3-[(2-Fluorophenyl)methyl]azetidine hydrochloride](/img/structure/B3072289.png)